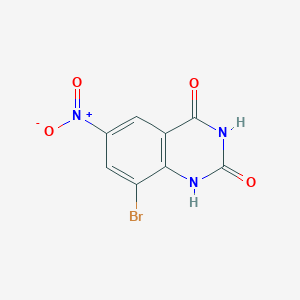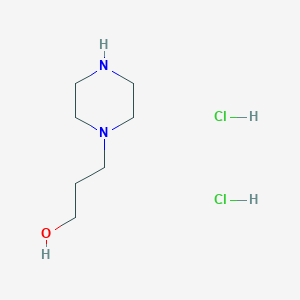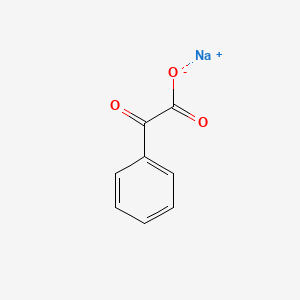
Sodium phenylglyoxylate
Vue d'ensemble
Description
Sodium Phenylglyoxylate (SPG) is a synthetic compound used in a variety of laboratory experiments. It is a white, crystalline solid with a melting point of 132-134°C. SPG is a derivative of phenylglyoxal, a compound found naturally in honey and some fruits. It is used in biochemical and physiological studies to investigate the effects of compounds on the body. SPG is also used in chemical synthesis, as it has unique reactivity and solubility properties.
Applications De Recherche Scientifique
1. Urea Cycle Disorders and Amino Acid Supplementation
Sodium phenylbutyrate, a related compound to Sodium phenylglyoxylate, is used in treating urea cycle disorders. It creates alternative pathways for nitrogen excretion. This therapy impacts the metabolism of branched-chain amino acids in patients, suggesting that protein restriction titration could be optimized with branched-chain amino acid supplementation in these patients (Scaglia, 2010).
2. Effects on Kidney Brush-Border-Membrane Transport
Phenylglyoxylation affects brush-border-membrane functions in kidney cortex membrane vesicles. It inhibits the Na+-gradient-dependent uptake of essential substances like phosphate, glucose, and alanine. This inhibition is significant, affecting important renal transport mechanisms (Strévey, Brunette, & Béliveau, 1984).
3. Inducing Tumor Cell Differentiation
Sodium phenylacetate, another compound related to Sodium phenylglyoxylate, has been observed to induce differentiation and growth arrest in tumor cells, such as leukemia and mesenchymal cells. This suggests its potential in cancer treatment due to its efficiency in inducing tumor cell maturation without cytotoxic and carcinogenic effects (Samid, Shack, & Sherman, 1992).
4. Phenylglyoxylate Metabolism in Bacteria
In the bacterium Azoarcus evansii, phenylglyoxylate is an intermediate in anaerobic metabolism of phenylalanine and phenylacetate. The enzyme phenylglyoxylate:NAD+ oxidoreductase plays a crucial role in this metabolic pathway. Understanding this mechanism can provide insights into the bacterial processing of aromatic compounds (Hirsch, Schägger, & Fuchs, 1998).
5. Electrochemical Reduction Studies
Research on the electrochemical reduction of phenylglyoxylic acid, a derivative of Sodium phenylglyoxylate, has been conducted. This study explored the reaction mechanisms and the influence of various factors like acetic acid and sodium bicarbonate,providing insights into the electrochemical properties of these compounds (Rodríguez-Mellado, Ávila, & Capdevila, 1985).
6. Organic Chemistry Experiment Applications
Sodium chloride, often used alongside sodium phenylglyoxylate derivatives in organic chemistry experiments, plays various roles depending on the specific experiment. For instance, it has been applied in the preparation of compounds like cyclohexene and ethyl acetate, highlighting the diverse utility of sodium-based compounds in organic chemistry (Huang De-n, 2013).
Propriétés
IUPAC Name |
sodium;2-oxo-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5H,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDFZLZSWSCHFU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
611-73-4 (Parent) | |
| Record name | Benzeneacetic acid, alpha-oxo-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043165511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9068459 | |
| Record name | Benzeneacetic acid, .alpha.-oxo-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium phenylglyoxylate | |
CAS RN |
43165-51-1 | |
| Record name | Benzeneacetic acid, alpha-oxo-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043165511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, .alpha.-oxo-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, .alpha.-oxo-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium phenylglyoxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium P-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzenesulphonate](/img/structure/B1630023.png)
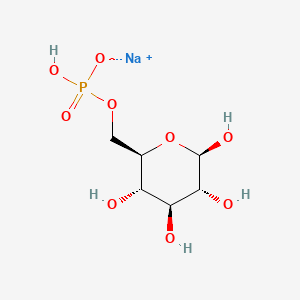
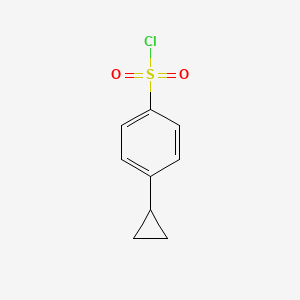
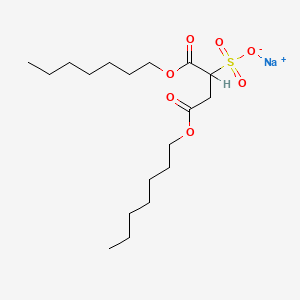
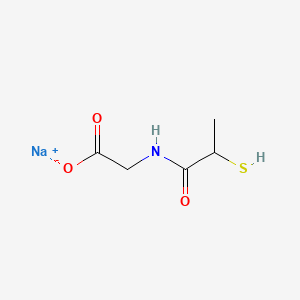



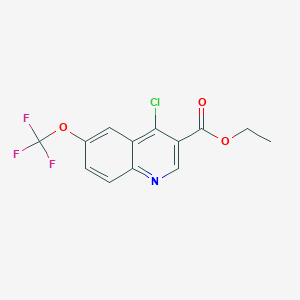

![5-Hydroxy-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1630041.png)
